
Glycyl-L-leucyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-leucyl-L-leucine: is a dipeptide composed of glycine and leucine residuesThe compound has the molecular formula C8H16N2O3 and a molecular weight of 188.2242 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-L-leucyl-L-leucine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl group of glycine, which then reacts with the amino group of leucine . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection and coupling, followed by cleavage from the resin and purification .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-L-leucine undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, resulting in the formation of individual amino acids.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as or .
Oxidation: Oxidizing agents like .
Reduction: Reducing agents such as sodium borohydride (NaBH4) .
Major Products Formed
Hydrolysis: Glycine and leucine.
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Scientific Research Applications
Glycyl-L-leucyl-L-leucine has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and specificity, particularly for peptidases.
Pharmacology: Investigated for its potential role in drug delivery systems and as a model compound for studying peptide transport.
Cell Biology: Utilized in studies of peptide uptake and metabolism in various cell types.
Industrial Applications: Employed in the synthesis of more complex peptides and proteins for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-L-leucine involves its interaction with specific enzymes and transporters. The compound is recognized and cleaved by peptidases , leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways . The peptide may also interact with cell surface receptors and transporters , facilitating its uptake and subsequent intracellular processing .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-leucine: A dipeptide composed of glycine and leucine, similar in structure but with one less leucine residue.
L-leucyl-L-leucine: A dipeptide composed of two leucine residues, differing in its amino acid composition.
Leucyl-glycine: Another dipeptide with a reversed sequence of amino acids compared to Glycyl-L-leucyl-L-leucine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which influences its interaction with enzymes and transporters. This sequence-specific interaction can affect its stability, solubility, and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
4464-35-1 |
|---|---|
Molecular Formula |
C14H27N3O4 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H27N3O4/c1-8(2)5-10(16-12(18)7-15)13(19)17-11(14(20)21)6-9(3)4/h8-11H,5-7,15H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |
InChI Key |
UHPAZODVFFYEEL-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


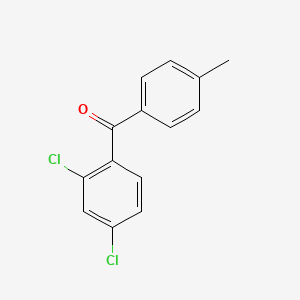
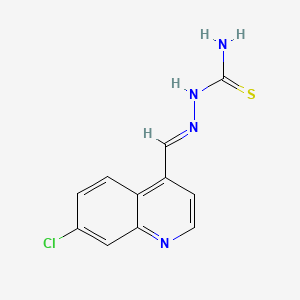
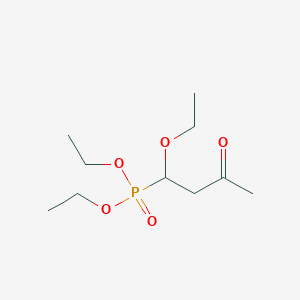
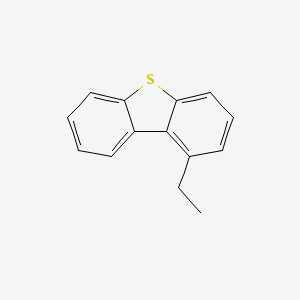
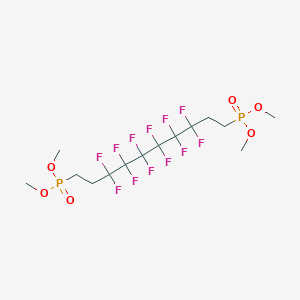
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)

![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
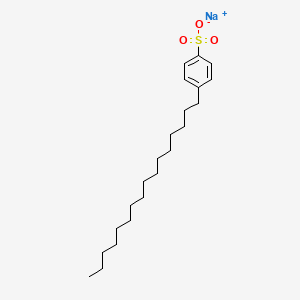
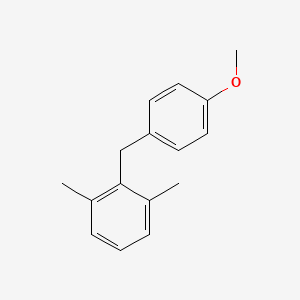
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)
![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)

